2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECONGQSZQTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide
Established Synthetic Pathways to the Acetamide (B32628) Core
The synthesis of 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide is typically approached in a stepwise manner, beginning with the formation of a chloroacetamide intermediate, followed by the introduction of the primary amino group.
A foundational step in synthesizing the acetamide core is the reaction between an amine precursor and chloroacetyl chloride. sphinxsai.comresearchgate.net This reaction forms the N-substituted 2-chloroacetamide (B119443) intermediate. The specific precursor for the target compound is N-(2-chlorobenzyl)ethanamine. cymitquimica.com The reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.info
This amidation is commonly performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0°C, to manage the exothermic nature of the reaction. smolecule.comreddit.com A base, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. sphinxsai.comimpactfactor.org The general scheme for this reaction is the chloroacetylation of a secondary amine. researchgate.net Yields for such reactions are generally moderate to high, often ranging from 75% to 95% depending on the specific substrates and conditions used. sphinxsai.comresearchgate.net
| Reactants | Base | Solvent | Temperature | Yield (%) |
| Aryl Amines, Chloroacetyl Chloride | DBU | THF | Room Temp | 75-95 |
| Aniline, Chloroacetyl Chloride | TEA | Dioxane | N/A | N/A |
| 2-Aminobenzothiazole, Chloroacetyl Chloride | TEA | N/A | N/A | 58 |
This table presents data for analogous amidation reactions to illustrate typical conditions and yields.
Once the intermediate, 2-chloro-N-(2-chlorobenzyl)-N-ethyl-acetamide, is synthesized, the next crucial step is the introduction of the amino moiety. This is achieved by replacing the chlorine atom at the alpha-position with an amino group. This transformation is a classic example of a nucleophilic substitution reaction. researchgate.net
The chlorine atom in α-chloroacetamides is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. smolecule.comresearchgate.net Various nitrogen-based nucleophiles can be used for this purpose. A common method involves using ammonia (B1221849) or a protected form of ammonia, such as in the Gabriel synthesis which utilizes potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. Another direct approach is the reaction with sodium azide (B81097) to form an azido (B1232118) intermediate, which is then reduced to the primary amine, for instance, via catalytic hydrogenation or using a reducing agent like lithium aluminum hydride.
These reactions are pivotal for converting the reactive chloro-intermediate into the final this compound. The choice of reagent and conditions is critical to avoid side reactions and ensure a high yield of the desired primary amine. google.com
An alternative synthetic strategy involves building the molecule through N-alkylation. monash.edu This approach could start with a simpler, readily available amide, such as 2-chloroacetamide, and sequentially introduce the ethyl and 2-chlorobenzyl groups onto the nitrogen atom. However, this method can be complicated by potential over-alkylation and the need for protecting groups.
A more viable alkylation approach begins with 2-chlorobenzylamine. prepchem.com This primary amine can first be ethylated to form N-ethyl-2-chlorobenzylamine. Subsequently, this secondary amine can be acylated with a protected amino acid, such as N-(tert-butoxycarbonyl)glycine (Boc-glycine), using standard peptide coupling reagents, followed by deprotection to yield the final product. Alternatively, reductive amination can be employed, where a primary amine is reacted with an aldehyde to form an imine, which is then reduced in situ to the secondary amine. acs.org For instance, 2-aminophenethylamine derivatives have been synthesized by reacting a phenethylamine (B48288) with a substituted benzaldehyde (B42025) to form an imine, which is subsequently reduced using sodium borohydride (B1222165) (NaBH₄). acs.orgacs.org This highlights a general strategy for forming N-benzyl groups. nih.gov
Chemical Reactivity of this compound and its Derivatives
The chemical reactivity of the target compound and its precursors is defined by the interplay of its functional groups. The chloro-intermediate is characterized by the electrophilic nature of its halogenated carbon, while the final amino product exhibits nucleophilic properties associated with its primary amine.
The key reactive site on the precursor, 2-chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide, is the carbon atom bonded to the chlorine. The chlorine atom in N-substituted 2-chloroacetamides is readily displaced by a wide range of nucleophiles. researchgate.net This high reactivity makes the molecule a versatile synthetic intermediate. researchgate.net
The chemical reactivity allows for the introduction of various functional groups through nucleophilic substitution. For example, reaction with thiols can introduce sulfur-containing moieties, while reaction with amines can yield different amino derivatives. smolecule.com This reactivity is fundamental to the synthesis of the target compound itself, where the chlorine is replaced by an amino group, as discussed in section 2.1.2. The ease of this substitution is a cornerstone of the synthetic utility of α-haloacetamides in organic chemistry. researchgate.net
Examples of Nucleophilic Substitution on Chloroacetamides
| Nucleophile | Product Type |
|---|---|
| Amines | 2-Aminoacetamide derivatives |
| Thiols | 2-Thioacetamide derivatives |
| Hydroxides/Alkoxides | 2-Hydroxy/Alkoxyacetamide derivatives |
This table illustrates the versatility of the chloroacetamide core in reacting with various nucleophiles. smolecule.comresearchgate.net
The final compound, this compound, possesses several sites that can undergo oxidation or reduction. The primary amino group is susceptible to oxidation, which could potentially lead to nitro or imine derivatives depending on the oxidizing agent and reaction conditions.
Conversely, the amide functional group is resistant to oxidation but can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group, transforming the acetamide into a diamine derivative, specifically N¹-(2-chlorobenzyl)-N¹-ethylethane-1,2-diamine. The aromatic chloro-benzyl group can also be subject to reduction. Catalytic hydrogenation, for instance using a palladium catalyst, could potentially lead to dehalogenation, removing the chlorine atom from the benzene (B151609) ring to yield the corresponding benzyl (B1604629) derivative. Under more forcing conditions, the aromatic ring itself could be reduced. Analogous N-benzyl-2-chloro-N-methylacetamide compounds have been shown to undergo reduction to yield various amine derivatives. smolecule.com
Intramolecular Cyclization Potential for Heterocyclic Systems
The molecular structure of this compound features key functional groups that make it a promising precursor for the synthesis of various heterocyclic systems. The presence of a terminal primary amino group (NH₂) and the acetamide backbone provides reactive sites for intramolecular cyclization reactions.
Research into related N-substituted acetamides demonstrates the utility of the chloroacetamide moiety in constructing cyclic compounds. For instance, N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide, a compound with a similar structural framework, has been shown to react with sodium chalcogenates (such as Na₂S or Na₂Se) to form six-membered heterocyclic rings like 4-benzylthiomorpholine-3,5-dione. ekb.eg This type of reaction involves the nucleophilic attack of the chalcogenide on the electrophilic carbons of the chloroacetyl groups, leading to ring closure. ekb.eg
Similarly, the 2-amino group in this compound can act as an internal nucleophile. Under appropriate reaction conditions, this amine could potentially attack an electrophilic center within the molecule to form a new ring. This reactivity is fundamental in the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. The chloroacetamide group itself is a versatile handle; the chlorine atom can be substituted by various nucleophiles, a reaction pathway that has been utilized to synthesize complex benzimidazole (B57391) derivatives from 2-chloro-N-substituted-acetamides. nih.gov This highlights the potential of the core acetamide structure in building diverse heterocyclic systems.
Optimization of Synthetic Yields and Purity of this compound
The synthesis of this compound typically involves a multi-step process, beginning with the formation of its precursor, N-(2-chlorobenzyl)-N-ethyl-2-chloroacetamide. The foundational synthesis of this precursor involves the nucleophilic acyl substitution between N-(2-chlorobenzyl)ethanamine and an acylating agent like 2-chloroacetyl chloride. smolecule.com
Temperature Control: Conducting the reaction at reduced temperatures, typically between 0–5°C, is crucial to minimize the formation of side products from the exothermic reaction. smolecule.com
Solvent Choice: The use of anhydrous aprotic solvents, such as dichloromethane or tetrahydrofuran, is preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride. smolecule.com
Base Stoichiometry: A base, commonly triethylamine, is employed to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. smolecule.com Using a stoichiometric amount of the base is essential to drive the reaction to completion and prevent the protonation of the starting amine. Under such optimized conditions, yields for the formation of the N-benzyl-2-chloro-N-ethylacetamide precursor can range from 65–72%. smolecule.com
The subsequent step involves the conversion of the chloroacetamide precursor to the final 2-amino product. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group (e.g., using ammonia or a protected amine equivalent). Optimizing this amination step requires careful selection of the nitrogen source, solvent, and temperature to maximize the yield of the desired product while minimizing over-alkylation or other side reactions. In related syntheses involving nucleophilic substitution on similar chloroacetamide backbones, yields as high as 82% have been reported. ekb.eg Purification at each stage, often involving recrystallization or column chromatography, is essential to ensure the high purity of the final compound.
Analytical Characterization Techniques in Synthetic Research for this compound
A definitive structural confirmation of this compound relies on a combination of modern analytical techniques. Spectroscopic and crystallographic methods provide detailed information about its molecular structure, connectivity, and solid-state conformation.
Spectroscopic Methodologies (FT-IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the characterization of this compound, each providing unique structural insights. rssl.commdpi.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. rssl.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (primary amine) | 3300 - 3500 | Stretching |
| C-H (aromatic/aliphatic) | 2850 - 3100 | Stretching |
| C=O (tertiary amide) | 1640 - 1680 | Stretching |
| C-N | 1100 - 1300 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rssl.com The presence of restricted rotation around the amide C-N bond can lead to the observation of multiple conformers (rotamers) in solution, potentially resulting in a more complex spectrum than expected. scielo.brmdpi.com
| Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) | ||
|---|---|---|
| Group | ¹H NMR Signal | ¹³C NMR Signal |
| Aromatic Protons (C₆H₄) | 7.2 - 7.5 (multiplet) | 125 - 140 |
| Benzylic CH₂ | ~4.6 (singlet) | ~50 |
| N-Ethyl (CH₂) | ~3.4 (quartet) | ~42 |
| N-Ethyl (CH₃) | ~1.2 (triplet) | ~13 |
| Amide CH₂ | ~3.2 (singlet) | ~55 |
| Amine NH₂ | (broad singlet) | - |
| Carbonyl C=O | - | ~170 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. mdpi.com For this compound (C₁₁H₁₆ClN₂O), the mass spectrum would show a molecular ion peak [M]⁺. A characteristic isotopic pattern for chlorine would also be present, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Analysis of the fragmentation pattern can further confirm the structure, with common fragments arising from the cleavage of the benzyl-nitrogen bond or alpha-cleavage relative to the carbonyl group. scielo.br
X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com
While the specific crystal structure of this compound is not publicly documented, valuable insights can be drawn from its precursor, N-benzyl-2-chloro-N-ethylacetamide. The crystal structure of a related precursor has been determined, providing a model for the core structure. smolecule.com
| Crystallographic Data for a Precursor Compound (N-benzyl-2-chloro-N-ethylacetamide) smolecule.com | |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 9.2566 |
| b (Å) | 9.2270 |
| c (Å) | 17.2231 |
| β (°) | 103.745 |
Investigation of Biological Activities and Preclinical Pharmacological Implications of 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide
Exploration of Bioactivity Profiles
Enzyme Inhibition Studies (e.g., COX-II, Src Kinase, Urease)
Research into the enzyme inhibitory potential of acetamide (B32628) derivatives is an active area. While no studies were identified for "2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide," related compounds have been investigated as inhibitors of various enzymes.
COX-II Inhibition: Acetamide derivatives are recognized as a structural scaffold for the development of Cyclooxygenase-II (COX-II) inhibitors, which are sought after for their anti-inflammatory properties with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. archivepp.comresearchgate.net The development of acetamide-containing molecules as selective COX-II inhibitors is a strategy to modulate pharmacokinetic parameters and enhance chemical properties. archivepp.comarchivepp.com
Src Kinase Inhibition: N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their potential as Src kinase inhibitors. chapman.educhapman.edu For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been explored, drawing inspiration from the structure of KX2-391, a known Src kinase inhibitor. chapman.educhapman.edu In one study, the unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values in the low micromolar range. chapman.educhapman.edu
Urease Inhibition: N-Arylacetamide derivatives have been investigated as potential urease inhibitors. wikimedia.org Urease is a target for drug development against pathogens like Helicobacter pylori. wikimedia.org Studies on a series of 1,2-benzothiazine-N-arylacetamides showed that these compounds could be potent inhibitors of urease, with some derivatives exhibiting stronger inhibitory potential than the standard thiourea. wikimedia.org
Receptor Ligand Research
The core structure of N-benzyl-2-chloro-N-ethylacetamide is considered valuable for synthesizing receptor-targeted therapeutics. smolecule.com The benzyl (B1604629) and ethyl groups can influence properties like lipophilicity and steric hindrance, which in turn affect the binding affinity of the molecule to biological receptors. smolecule.com For example, chloroacetamide derivatives have been investigated as precursors for antithrombotic agents that act as antagonists of the GPIIb/IIIa receptor. smolecule.com However, no specific receptor ligand binding studies for "this compound" are available.
Cellular Activity Assays
Cellular activity assays for compounds structurally related to "this compound" have been reported, particularly in the context of cancer research. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cell lines such as Jurkat and HL-60RG in a dose-dependent manner. nih.gov These compounds were found to cause a transient cell-cycle delay at lower concentrations and cell death at higher concentrations. nih.gov Additionally, some thiazolyl N-benzyl-substituted acetamide derivatives have been evaluated for their ability to inhibit the proliferation of human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. chapman.educhapman.edu
Antimicrobial Efficacy Investigations (e.g., Antibacterial, Antifungal)
The antimicrobial properties of various acetamide derivatives have been a subject of scientific investigation.
Antibacterial Activity: Several studies have highlighted the antibacterial potential of acetamide compounds. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated bactericidal activity against Klebsiella pneumoniae. scielo.br This compound also showed synergistic effects when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. scielo.br Another study on acetamide derivatives of 2-mercaptobenzothiazole (B37678) found that several synthesized compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov Benzylamine-containing derivatives with halogen substitutions showed notable activity. acs.orgnih.gov
Antifungal Activity: The antifungal properties of 2-chloro-N-phenylacetamide have been evaluated against fluconazole-resistant Candida albicans and Candida parapsilosis. nih.govresearchgate.net This compound inhibited all tested strains with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL and also demonstrated the ability to inhibit biofilm formation. nih.govresearchgate.net Further research on the same compound, 2-chloro-N-phenylacetamide (A1Cl), showed antifungal activity against strains of Aspergillus flavus, with MIC values between 16 and 256 μg/mL. researchgate.netscielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. researchgate.netscielo.br
Anthelmintic Activity Studies
While some broader studies on heterocyclic compounds mention anthelmintic activity as a potential area of investigation for new synthetic derivatives, no specific studies on the anthelmintic activity of "this compound" or closely related acetamide derivatives were identified in the performed searches. impactfactor.org
Antiparasitic Activity Research (e.g., Trypanosoma brucei)
Derivatives of N-(2-aminoethyl)-N-phenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov A phenotypic screen led to the identification of a series of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with the most potent compound showing an in vitro EC50 of 0.001 μM. nih.gov This highlights that the broader structural class of N-substituted benzamides, which are related to acetamides, has potential as a source of antiparasitic agents. However, no specific research on the antiparasitic activity of "this compound" was found.
Research on Molecular Mechanisms of Action for this Acetamide Derivative
The precise molecular mechanisms of action for this compound have not been definitively elucidated in dedicated studies. However, based on the well-established reactivity of the α-chloroacetamide moiety, a primary mechanism is believed to be covalent modification of biological macromolecules. The electrophilic nature of the carbon atom bearing the chlorine atom allows for nucleophilic attack by amino, sulfhydryl, or hydroxyl groups present in the side chains of amino acid residues within proteins.
This irreversible covalent bonding can lead to a variety of cellular consequences, depending on the protein target. Potential mechanisms include:
Enzyme Inhibition: Covalent binding to active site residues of enzymes can lead to their irreversible inhibition, disrupting critical metabolic or signaling pathways.
Disruption of Protein-Protein Interactions: Modification of residues at the interface of protein complexes can interfere with their assembly or function.
Induction of Apoptosis: Modification of proteins involved in cell survival and death pathways can trigger programmed cell death.
The N-substituted groups, in this case, the 2-chlorobenzyl and ethyl groups, are thought to play a crucial role in modulating the compound's specificity and potency by influencing its physicochemical properties, such as lipophilicity and steric hindrance, which in turn affect its cellular uptake, distribution, and interaction with potential targets.
Table 1: Potential Molecular Mechanisms of this compound
| Putative Mechanism | Description | Potential Cellular Outcome |
| Covalent Alkylation | Irreversible binding to nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. | Enzyme inactivation, disruption of protein function. |
| Enzyme Inhibition | Direct inhibition of key enzymes in pathogenic or cancer cell pathways. | Blockade of metabolic processes, inhibition of proliferation. |
| Disruption of Cellular Signaling | Interference with signaling cascades through modification of kinases, phosphatases, or other signaling proteins. | Altered gene expression, cell cycle arrest, apoptosis. |
Target Identification and Validation Methodologies for this compound
The identification and validation of the specific molecular targets of this compound are critical steps for understanding its pharmacological effects and therapeutic potential. nih.govdanaher.com A variety of methodologies can be employed for this purpose, ranging from direct biochemical approaches to broader systems biology techniques. nih.govbroadinstitute.org
Target Identification Methodologies:
Affinity-Based Approaches: This is a common and powerful strategy for identifying the binding partners of a small molecule. rsc.org It typically involves synthesizing a derivative of the compound of interest that is tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorescent dye). This "bait" molecule is then incubated with cell lysates or living cells, and the protein complexes that bind to it are isolated and identified using techniques like mass spectrometry.
Chemical Proteomics: This approach aims to identify the targets of a compound on a proteome-wide scale. nih.gov Techniques such as activity-based protein profiling (ABPP) can be used to identify enzymes that are covalently modified by the chloroacetamide group.
Genetic and Genomic Approaches: These methods involve identifying genes that, when mutated or their expression is altered, confer resistance or sensitivity to the compound. This can provide clues about the compound's target or the pathway it affects.
Computational Approaches: In silico methods, such as molecular docking, can be used to predict potential binding partners of the compound based on its structure and the known structures of proteins. nih.gov
Target Validation Methodologies:
Once potential targets have been identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. ddtjournal.comnih.gov Validation strategies include:
In vitro Assays: Direct biochemical or enzymatic assays can be used to confirm that the compound modulates the activity of the purified target protein.
Cell-Based Assays: Techniques such as gene knockdown (e.g., using siRNA or CRISPR) or overexpression can be used to demonstrate that the cellular effects of the compound are dependent on the presence of the target protein. danaher.com
Animal Models: In vivo studies using animal models of disease can be used to confirm that the compound's therapeutic effects are mediated through its interaction with the identified target. nih.gov
Table 2: Methodologies for Target Identification and Validation
| Methodology | Principle | Application for this compound |
| Target Identification | ||
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. | Identification of proteins that physically interact with the compound. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to label active enzymes in a proteome. | Identification of enzymes that are covalently modified by the chloroacetamide moiety. |
| Genetic Screening | Identifies genetic mutations that alter sensitivity to the compound. | Elucidation of the biological pathways affected by the compound. |
| Target Validation | ||
| Recombinant Protein Assays | Measures the effect of the compound on the activity of a purified target protein. | Confirmation of direct target engagement and modulation. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon compound binding in cells. | Confirmation of target engagement in a cellular context. |
| Gene Silencing (siRNA/CRISPR) | Reduces the expression of the target protein to see if it abolishes the compound's effect. | Confirmation that the target is necessary for the compound's activity. |
Structure Activity Relationship Sar and Rational Design Strategies for 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide Analogs
Systematic Substituent Variation and Activity Correlation
The acetamide (B32628) core is a critical component for the biological activity of this class of compounds. Modifications to this moiety can significantly influence properties such as hydrogen bonding capacity, polarity, and steric bulk, which in turn affect target binding and pharmacokinetics. The 2-aminoacetamide unit in related structures has been observed to be approximately planar, a feature that can be crucial for fitting into a receptor's binding site. researchgate.netnih.gov Altering the terminal amino group or the amide linker can lead to substantial changes in bioactivity. For instance, replacing the primary amine with secondary or tertiary amines, or incorporating it into a heterocyclic system, can modulate the compound's basicity and lipophilicity.
Table 1: Predicted Effects of Modifications to the Acetamide Moiety
| Modification | Rationale | Predicted Impact on Bioactivity |
|---|---|---|
| Replacement of terminal -NH₂ with -NHR or -NR₂ | Alters basicity and lipophilicity. | May improve cell permeability and target affinity depending on the nature of R groups. |
| Incorporation of the amino group into a heterocycle (e.g., piperidine, morpholine) | Constrains the conformation and modifies solubility. | Could enhance selectivity and reduce off-target effects. |
| Alteration of the acetamide linker (-CH₂CONH-) | Changes the distance and flexibility between the amino and benzyl (B1604629) groups. | Can optimize the orientation within the binding pocket, potentially increasing potency. |
The N-benzyl and N-ethyl groups play a significant role in defining the molecule's interaction with its biological target, primarily through hydrophobic and steric interactions. researchgate.net The benzyl group, in particular, enhances lipophilicity, which can facilitate passage across biological membranes. researchgate.net The ethyl group provides a balance of size and flexibility.
Substitutions on the benzyl ring can fine-tune the electronic and steric properties of the molecule. Adding electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can alter the electronic distribution and potential for π-π stacking interactions with the target receptor. Varying the size of the alkyl group from ethyl to smaller (methyl) or larger, more complex groups (e.g., cyclopropyl, isopropyl) directly impacts the steric fit within the binding pocket. researchgate.net
Table 2: Impact of Benzyl and Ethyl Group Substitutions
| Substitution Site | Modification Example | Potential Effect on Properties |
|---|---|---|
| Benzyl Ring (para-position) | -F, -Cl, -Br | Increases lipophilicity, potential for halogen bonding. |
| Benzyl Ring (meta-position) | -CH₃, -OCH₃ | Modifies electronic properties and steric profile. |
| N-Alkyl Group | Replace Ethyl with Methyl | Reduces steric bulk, may alter binding conformation. |
Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. In 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide, the chlorine atom on the benzyl ring is a critical feature. Halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. researchgate.net The introduction of a halogen atom can block sites of metabolism, thereby increasing the compound's half-life. nih.gov Furthermore, certain halogens can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms in a receptor, which can significantly enhance binding potency. nih.gov
Principles of Lead Optimization in the Design of this compound Analogs
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. For analogs of this compound, this process involves iterative cycles of design, synthesis, and testing to enhance desired characteristics while minimizing undesirable ones. researchgate.net The primary goals are to improve potency, increase selectivity for the intended target over other proteins (to reduce side effects), and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Key strategies in the lead optimization of these analogs include:
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve the molecule's behavior. For example, replacing the amide bond to improve metabolic stability or altering the halogen to fine-tune binding affinity.
Structure-Based Design: Utilizing knowledge of the three-dimensional structure of the biological target to design analogs that fit more precisely into the binding site. This approach can guide modifications to maximize favorable interactions and displace unfavorable ones.
Pharmacophore Refinement: Identifying the essential structural features (the pharmacophore) required for activity and modifying the scaffold to better present these features to the target. This could involve adjusting the linker length or introducing conformational constraints.
Improving Physicochemical Properties: Modulating properties like solubility, lipophilicity (logP), and polar surface area to ensure the compound can reach its target in the body and have an appropriate duration of action.
Design and Synthesis of Analogs for Enhanced Selectivity or Potency
The design and synthesis of novel analogs are driven by the insights gained from SAR studies and lead optimization principles. The goal is to create molecules with superior therapeutic profiles, specifically targeting enhanced potency against the intended biological target and selectivity over related targets. researchgate.netnih.govnih.govmdpi.comncats.io
A common synthetic approach to generate a library of analogs involves a modular strategy. The synthesis typically begins with the reaction of a substituted benzylamine with a chloroacetyl chloride derivative. By using a variety of substituted benzylamines and different acyl chlorides, a diverse range of analogs can be efficiently produced.
For example, to enhance potency, analogs might be designed to form additional hydrogen bonds or hydrophobic interactions within the target's active site. This could involve adding hydroxyl or methoxy groups to the benzyl ring. To improve selectivity, modifications might focus on exploiting subtle differences between the target and off-target proteins. This could involve introducing bulkier substituents that are accommodated by the target's binding site but clash with the binding sites of other proteins.
Computational Contributions to SAR Analysis of this compound
Computational chemistry has become an indispensable tool in modern drug design, providing valuable insights that guide the synthesis and testing of new compounds. For this compound and its analogs, computational methods play a significant role in understanding and predicting their SAR.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help visualize how different analogs fit into the binding site, identify key interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. This allows for the prioritization of analogs for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the design process.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This can reveal important information about the stability of the binding mode and the conformational changes that occur upon binding, offering a deeper understanding of the interaction than static docking models.
These computational approaches allow researchers to rationally design new analogs with a higher probability of success, reducing the time and resources required for the discovery of potent and selective drug candidates.
Computational Chemistry and Molecular Modeling Studies for 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide Research
Molecular Docking Methodologies
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. This is often used to predict the binding of a small molecule ligand to a larger receptor, such as a protein.
Prediction of Ligand-Target Binding Modes for the Chemical Compound
There is no available research predicting the ligand-target binding modes for 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide. Such a study would involve identifying a relevant biological target and using docking software to simulate the compound's interaction within the target's binding site. For related acetamide (B32628) derivatives, studies have successfully predicted binding modes with enzymes like cyclo-oxygenase, providing insights into their potential as analgesic agents. orientjchem.org
Assessment of Binding Energies and Affinities
No data exists on the binding energies or affinities of this compound with any biological target. This type of assessment quantifies the strength of the interaction between the ligand and its target, which is a critical factor in drug design. For example, molecular docking studies on other complex acetamides have calculated binding energies (ΔG) to be in ranges such as -8.9 to -10.4 kcal/mol with targets like the COX-2 enzyme. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can predict molecular geometry, energy levels of molecular orbitals, and reactivity.
Analysis of Electronic Structure (HOMO-LUMO)
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not found in the literature. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and stability.
Correlation of Electronic Properties with Reactivity and Biological Activity
Without HOMO-LUMO data or other electronic property calculations, no correlations can be drawn between the electronic structure of this compound and its potential reactivity or biological activity. For other classes of compounds, such as phenylacetamides, computational studies have been used to link electronic properties to potential antidepressant activity by modeling interactions with enzymes like monoamine oxidase. nih.gov
Molecular Dynamics Simulations in Ligand-Receptor Systems relevant to this compound
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the stability of a ligand-receptor complex and the conformational changes that may occur upon binding. No molecular dynamics simulation studies have been published for this compound interacting with any receptor system.
Pharmacophore Modeling and Virtual Screening Applications for this Compound Class
Computational chemistry and molecular modeling have become indispensable tools in modern drug and agrochemical discovery, enabling the rapid and cost-effective identification of new lead compounds. For the class of N-substituted acetamides, which includes this compound, techniques such as pharmacophore modeling and virtual screening are pivotal in exploring their therapeutic and biological potential. These methods help to elucidate the key structural features required for biological activity and to screen vast chemical libraries for novel, active molecules.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active.
Detailed Research Findings
Research into related N-substituted acetamide derivatives has successfully employed these computational strategies to identify new potential therapeutic agents. A notable example is the development of novel inhibitors for Monoamine Oxidase A (MAO-A), a key target in antidepressant therapy. In one study, a robust pharmacophore model was generated based on a set of 82 structurally diverse MAO-A inhibitors. nih.gov The best-fit model, designated DHHR, was characterized by four key features: one hydrogen-bond donor, two hydrophobic groups, and one aromatic ring. nih.gov
This DHHR pharmacophore model was subsequently used as a filter for a virtual screening campaign of the ZINC "clean drug-like" database, which contained approximately 140,000 molecules. nih.gov The screening process involved a multi-step filtering cascade to narrow down the vast chemical space to a manageable number of promising candidates for synthesis and biological testing. This workflow is a classic example of how virtual screening can efficiently identify novel scaffolds. nih.govnih.gov
The filtering cascade for the identification of new MAO-A inhibitors is detailed below:
| Screening Stage | Filtering Criteria | Number of Compounds Remaining | Reference |
| Initial Database | ZINC "Clean Drug-Like" Database | 140,000 | nih.gov |
| Primary Screen | Lipinski's Rule of Five & Pharmacophore Feature Mapping | 30,052 | nih.gov |
| Secondary Screen | Fitness Score > 60% with DHHR Pharmacophore Model | 1,572 | nih.gov |
| Tertiary Screen | Predicted Activity (pKi ≥ 1) using 3D-QSAR Model | 960 | nih.gov |
| Final Selection | Docking studies and structural diversity analysis | 11 Hits | nih.gov |
This systematic approach demonstrates the power of combining pharmacophore modeling with other computational tools like 3D-QSAR and molecular docking to refine the search for new active compounds. nih.gov The final 11 hits represented promising and structurally diverse potential MAO-A inhibitors. nih.gov
The application of these computational methods extends beyond pharmaceuticals into agrochemicals. For instance, pharmacophore models have been developed for chloroacetamide derivatives to explore their herbicidal activity. researchgate.net In these studies, multivariate analysis revealed that lipophilicity, determined by the total number of carbon atoms, and the number of rotatable bonds were significant factors influencing the biological profile and toxicity of the compounds. researchgate.net The best pharmacophore model developed for a series of herbicidal chloroacetamides consisted of features that spatially mapped the key interaction points required for their activity. researchgate.net
Furthermore, molecular docking, a method often used to follow up on virtual screening hits, has been applied to various chloroacetamide derivatives to predict their binding interactions with biological targets. Studies have used docking to investigate the antibacterial activity of acetamide derivatives by modeling their interactions with bacterial DNA gyrase and Topoisomerase II, which are crucial proteins for bacterial replication. eurjchem.com Similarly, docking studies on 2-chloro-N,N-diphenylacetamide derivatives have been used to explore their binding to cyclooxygenase (COX) enzymes, suggesting a potential mechanism for analgesic activity. orientjchem.org
These examples highlight a clear research trajectory where computational modeling is a foundational step. By defining the necessary chemical features for activity, pharmacophore models and virtual screening allow researchers to efficiently navigate the vast landscape of chemical possibilities, leading to the identification of novel N-substituted acetamides with desired biological activities.
In Vitro Metabolism Research of 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide
Methodologies for Assessing Metabolic Stability
The assessment of a compound's metabolic stability is a critical early step in drug discovery and development. This process typically involves incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored to determine key parameters such as half-life (t½) and intrinsic clearance (CLint). This data helps in predicting the in vivo clearance and potential for drug-drug interactions. Without experimental data for 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide, its metabolic stability remains unknown.
Identification and Characterization of Metabolites
Identifying the metabolites of a parent compound is essential to understand its complete pharmacological and toxicological profile. This involves incubating the compound in an in vitro system and then using advanced analytical techniques to separate and identify the chemical structures of the resulting metabolites. Common metabolic pathways include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions). nih.gov The specific metabolites of this compound have not been documented in the scientific literature.
Elucidation of Enzymes Involved in Biotransformation (e.g., Cytochrome P450s, Transferases)
Pinpointing the specific enzymes responsible for a compound's metabolism is crucial for predicting inter-individual variability in drug response and the potential for drug-drug interactions. The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many xenobiotics. nih.govnih.gov In vitro studies using specific chemical inhibitors or recombinant human CYP enzymes are employed to identify the particular isoforms (e.g., CYP3A4, CYP2D6) involved in the biotransformation. Additionally, the role of transferase enzymes, which catalyze Phase II conjugation reactions, would also be investigated. nih.gov For this compound, the specific CYP isoforms or other enzymes involved in its biotransformation have not been identified.
Analytical Techniques for Metabolite Detection (e.g., Mass Spectrometry)
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for detecting and identifying drug metabolites. nih.govsielc.com This powerful combination allows for the separation of complex mixtures and the precise determination of the mass and structure of individual metabolites. nih.gov While these techniques are standard in metabolic research, their specific application to identify metabolites of this compound has not been reported.
Future Research Directions and Translational Perspectives for 2 Amino N 2 Chloro Benzyl N Ethyl Acetamide
Development of Next-Generation Amide Derivatives with Tailored Biological Profiles
The core structure of 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide is a promising starting point for the development of next-generation amide derivatives. The N-substituted acetamide (B32628) family is known for its utility in synthesizing molecules with enhanced biological properties. smolecule.com The benzyl (B1604629) group can increase lipophilicity, which may improve membrane permeability, while the chlorine atom provides a site for electrophilic reactivity, enabling various nucleophilic substitution reactions. smolecule.com
Future research will likely focus on systematic modifications of this scaffold to conduct structure-activity relationship (SAR) studies. Key areas for modification could include:
Substitution on the Benzyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic properties and binding affinities of the molecule to biological targets.
Variation of the N-Alkyl Group: Replacing the ethyl group with other alkyl or functionalized chains can alter the steric and electronic properties, potentially influencing metabolic stability and target specificity. smolecule.com
Modification of the Acetamide Moiety: The amino group on the acetamide can be functionalized to create a wide array of derivatives, such as amides, sulfonamides, or ureas, to explore new chemical space and biological activities.
These synthetic efforts aim to create libraries of novel compounds with tailored profiles for various therapeutic areas, including anti-inflammatory, anticonvulsant, antibacterial, and antidepressant applications, which are common among acetamide derivatives. nih.govarchivepp.comnih.gov
Integration with Advanced Screening Platforms
To unlock the full therapeutic potential of this compound and its future derivatives, integration with advanced screening platforms is essential. High-throughput screening (HTS) can rapidly evaluate large libraries of these compounds against a multitude of biological targets. This approach allows for the efficient identification of "hit" compounds with desired biological activity.
Following initial HTS, more sophisticated platforms can be employed:
High-Content Screening (HCS): This technology uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes, providing deeper insights into their mechanism of action.
Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without a priori knowledge of the specific molecular target.
Computational Screening: In silico methods, such as molecular docking, can predict the binding affinity of derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological testing. nih.gov
By combining these advanced screening methodologies, researchers can accelerate the drug discovery process, moving from initial compound synthesis to lead optimization more efficiently.
Refinement of Synthetic Strategies for Industrial Applicability
For any promising compound to be translated into a therapeutic product, a scalable, cost-effective, and environmentally sustainable synthetic route is necessary. The foundational synthesis of N-substituted acetamides often involves the reaction of an amine with an acyl chloride, such as chloroacetyl chloride. smolecule.comijpsr.info While effective at the laboratory scale, these methods may require refinement for industrial production.
Future research in this area should focus on:
Process Optimization: Investigating reaction parameters such as solvent, temperature, and catalyst to maximize yield and purity while minimizing reaction time and waste.
Continuous Flow Chemistry: Implementing continuous flow reactors can offer advantages over traditional batch processing, including improved safety, consistency, and scalability. smolecule.com
Green Chemistry Principles: Developing synthetic routes that utilize less hazardous solvents, reduce the number of synthetic steps, and generate minimal waste are crucial for environmental and economic sustainability. archivepp.com
The development of robust and efficient large-scale synthesis protocols will be a critical step in the translational pathway for this compound or its derivatives.
Exploration of Novel Therapeutic Targets and Modalities for this Chemical Compound
The broad biological activities reported for various acetamide derivatives suggest that this compound could interact with a range of therapeutic targets. archivepp.com For instance, a related compound, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, is known as an intermediate in the synthesis of etizolam, a compound with hypnotic properties. nih.govresearchgate.net Other acetamide derivatives have shown potential as antidepressants by inhibiting monoamine oxidase (MAO) or as antibacterial agents targeting essential bacterial enzymes. nih.govnih.gov
Future investigations should aim to identify the specific molecular targets of this compound and its analogs. This can be achieved through:
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins that bind to the compound.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can elucidate how the compound modulates the target's function.
Exploring New Therapeutic Areas: Based on its structural similarity to other bioactive molecules, the compound could be screened for activity in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.gov
The table below summarizes the potential therapeutic applications for acetamide derivatives based on existing research, highlighting promising avenues for this compound.
| Therapeutic Area | Potential Mechanism/Target |
| Antidepressant | Inhibition of monoamine oxidase (MAO) enzymes. nih.gov |
| Antibacterial | Inhibition of bacterial kinases and DNA gyrases. nih.gov |
| Anticancer | Inhibition of enzymes involved in cell proliferation. |
| Anti-inflammatory | Inhibition of cyclooxygenase-II (COX-II). archivepp.com |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors. nih.gov |
| Hypnotic/Sedative | Interaction with central nervous system receptors. nih.govbldpharm.com |
Contributions to Fundamental Principles of Chemical Biology through Research on this compound
Beyond its potential therapeutic applications, this compound can serve as a valuable tool in chemical biology to probe fundamental biological processes. The chloroacetamide group can act as a reactive handle, allowing the molecule to function as an alkylating agent that can covalently modify nucleophilic sites on proteins and other biomolecules. smolecule.com
This reactivity can be harnessed to:
Develop Chemical Probes: By attaching reporter tags (e.g., fluorophores or biotin) to the molecule, researchers can create probes to visualize and identify its cellular targets and interaction partners.
Map Active Sites: The compound can be used to covalently label the active sites of enzymes, helping to elucidate their structure and catalytic mechanisms.
Study Cellular Pathways: As a specific inhibitor or modulator of a particular protein, the compound can be used to dissect its role in complex cellular signaling pathways. smolecule.com
Through these applications, research on this compound can contribute to a deeper understanding of molecular recognition, enzyme function, and cellular regulation, advancing the fundamental principles of chemical biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with primary or secondary amines. A general procedure involves refluxing 2-chloroacetamide precursors (e.g., 2-chloro-N-(2-chloro-benzyl)-acetamide) with excess ethylamine in benzene under nitrogen for 14–60 hours . For optimized yields, polar aprotic solvents like DMF and bases such as Hünig’s base (N,N-diisopropylethylamine) are recommended, though yields may vary (e.g., 20% in one reported case) .
Q. How can structural characterization of this compound be performed?
- Methodological Answer:
- X-ray crystallography : Resolve molecular geometry, dihedral angles (e.g., near-planar N–C(=O)–C–N units, as seen in related acetamide derivatives) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) using software like SHELX .
- Spectroscopy :
- IR : Identify C=O (~1650–1700 cm⁻¹), N–H (~3300 cm⁻¹), and C–Cl (~550–750 cm⁻¹) stretches .
- NMR : Assign signals for aromatic protons (δ 7.2–7.8 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂), and acetamide carbonyls (δ ~170 ppm in ¹³C NMR) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or pharmacological potential of this compound?
- Methodological Answer:
- Molecular docking : Screen against protein targets (e.g., enzymes, receptors) using software like AutoDock to predict binding affinities.
- DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .
- ADMET profiling : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer:
- Data cross-validation : Compare IR, NMR, and X-ray results to confirm functional groups and stereochemistry. For example, discrepancies in NH stretching frequencies may arise from hydrogen bonding or solvent effects .
- High-resolution techniques : Employ synchrotron X-ray sources or cryogenic NMR to enhance data accuracy .
- Dynamic simulations : Use molecular dynamics (MD) to model conformational flexibility in solution vs. solid-state structures .
Q. Can this compound act as a ligand in coordination chemistry?
- Methodological Answer:
- Metal complexation : Test with transition metals (e.g., Cr(III), Co(II)) under reflux in ethanol/water. Monitor via UV-Vis (d-d transitions) and molar conductivity (electrolyte nature) .
- Characterization : Use magnetic susceptibility measurements (e.g., octahedral geometry for Cr(III) complexes) and mass spectrometry to confirm stoichiometry (e.g., 1:1 M:L ratios) .
Methodological Challenges and Optimization
Q. How can low yields in synthetic routes be addressed?
- Methodological Answer:
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Solvent optimization : Replace benzene with DMSO or THF to enhance amine nucleophilicity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .
Safety and Environmental Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
